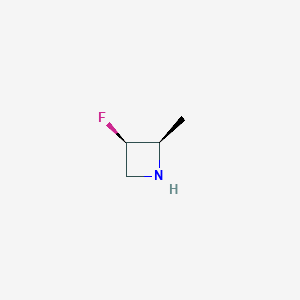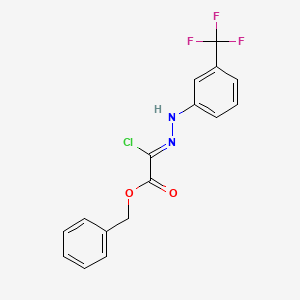![molecular formula C9H7NO3 B15206217 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde is a heterocyclic compound that belongs to the oxazole family. This compound features a benzoxazole core with a hydroxymethyl group at the 2-position and a carboxaldehyde group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The hydroxymethyl group can be introduced via a formylation reaction using formaldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Cyclization: to form the benzoxazole ring.
Formylation: to introduce the hydroxymethyl group.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-7-methanol.
Substitution: Halogenated or nitrated derivatives of the benzoxazole ring.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-4,12H,5H2 |
Clave InChI |
CEAUFNZBVCDXOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


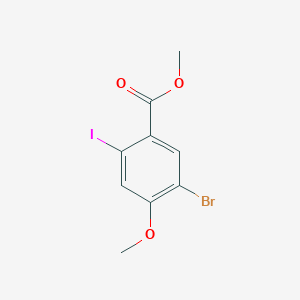
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
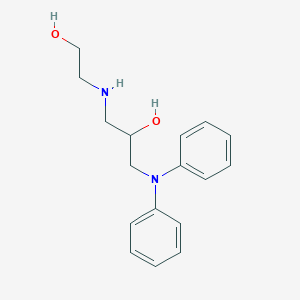
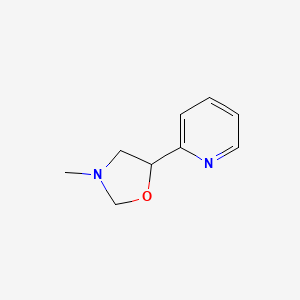
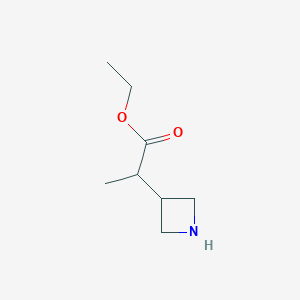
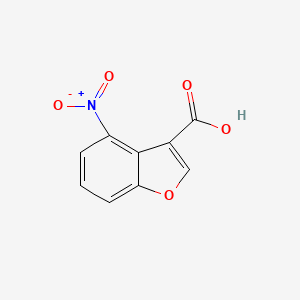
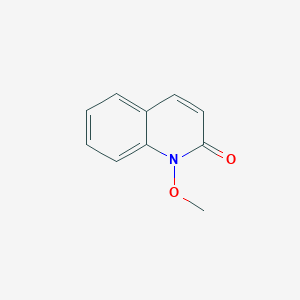


![5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
